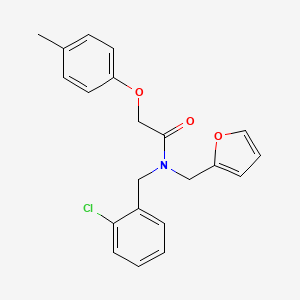![molecular formula C28H22N2O6 B11397282 6-ethyl-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11397282.png)
6-ethyl-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of structural motifs, combining a benzofuran core with a chromene scaffold. Its full IUPAC name is quite a mouthful, so let’s break it down:
6-Ethyl: Indicates an ethyl group attached to the benzofuran ring.
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}: Describes a carbamoyl group linked to the benzofuran ring via a nitrogen atom. The 4-methoxyphenyl substituent adds aromatic character.
4-oxo-4H-chromene-2-carboxamide: Refers to the chromene moiety with a carbonyl group (oxo) and an amide functionality.
Preparation Methods
Synthetic Routes: Several synthetic approaches exist for this compound. One common method involves Suzuki–Miyaura cross-coupling, which joins organoboron reagents with aryl halides. The reaction proceeds under mild conditions, making it a versatile choice .
Industrial Production: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization for yield, cost, and safety factors into the process.
Chemical Reactions Analysis
Reactivity:
Oxidation: The carbonyl group (4-oxo) can undergo oxidation reactions.
Reduction: Reduction of the carbonyl or other functional groups may occur.
Substitution: The amide group can participate in substitution reactions.
Borane Reagents: Boron-based reagents play a crucial role in Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products: The major product of the Suzuki–Miyaura coupling would be the desired compound itself.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Materials Science: The chromene and benzofuran motifs may find applications in materials design.
Biological Activity: Investigate its effects on cellular processes.
Drug Development: Assess its pharmacological properties.
Fine Chemicals: It could serve as a building block for other compounds.
Agrochemicals: Potential use in crop protection.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare it to related structures like benzofurans, chromenes, and amides. Its uniqueness lies in the combination of these features.
Remember, this compound represents a fascinating intersection of chemistry, biology, and industry
Properties
Molecular Formula |
C28H22N2O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
6-ethyl-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C28H22N2O6/c1-3-16-8-13-23-20(14-16)21(31)15-24(35-23)27(32)30-25-19-6-4-5-7-22(19)36-26(25)28(33)29-17-9-11-18(34-2)12-10-17/h4-15H,3H2,1-2H3,(H,29,33)(H,30,32) |
InChI Key |
OIVWTBSOCRVUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-2-(2-methoxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11397201.png)
![3-(4-chlorophenyl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11397203.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11397204.png)
![N-[4-(difluoromethoxy)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11397213.png)
![Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11397217.png)
![Dimethyl {2-(4-chlorobenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11397218.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397224.png)
![5-Ethyl-7-methyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11397234.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11397263.png)
![3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397270.png)
![N-(3,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11397271.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11397273.png)
![N-(2-methoxybenzyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11397280.png)
